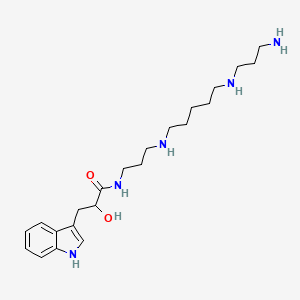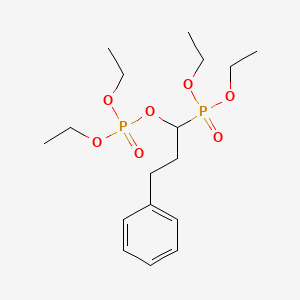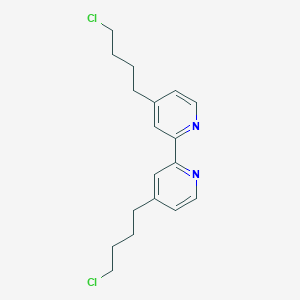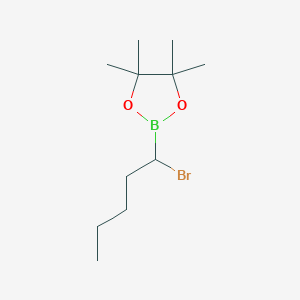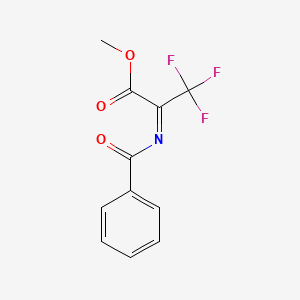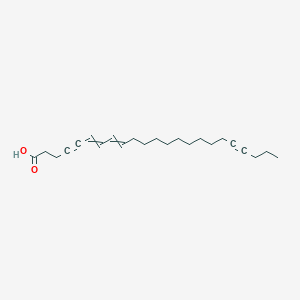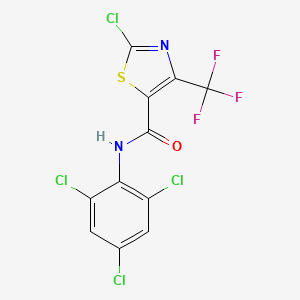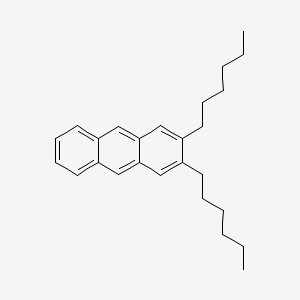
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O2 It features a piperazine ring substituted with a phenylbutanoyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 4-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to introduce the aldehyde group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Phenylbutanoyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Phenylbutanoyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylbutanoyl group may also interact with hydrophobic pockets in target molecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Carboxy-phenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains an amino group instead of an aldehyde.
Uniqueness
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde group and a phenylbutanoyl group on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
137517-44-3 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-(4-phenylbutanoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N2O2/c18-13-16-9-11-17(12-10-16)15(19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Clé InChI |
YYDHOVDZMHTKPD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



